Methyl (2-methylphenyl) cyanocarbonimidodithioate
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Overview
Description
Methyl (2-methylphenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H10N2S2 It is characterized by the presence of a cyanamide group attached to a sulfanyl-methylsulfanylmethylidene moiety, which is further connected to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methylphenyl) cyanocarbonimidodithioate typically involves the reaction of 2-methylphenylthiol with a suitable cyanamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylphenyl) cyanocarbonimidodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted cyanamide derivatives.
Scientific Research Applications
Methyl (2-methylphenyl) cyanocarbonimidodithioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-methylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2-methylphenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:
[(4-Methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide: Similar structure but with a methoxy group instead of a methyl group.
[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide: Contains a chloro group in addition to the methyl group.
These similar compounds may exhibit different chemical reactivity and biological activities due to the presence of different substituents on the phenyl ring
Properties
IUPAC Name |
[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-8-5-3-4-6-9(8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUATUZTNYOFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(=NC#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181734 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152381-92-5 |
Source
|
Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152381-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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